D-Homoleucine hydrochloride, also known as D-β-homoleucine hydrochloride, is a derivative of the amino acid homoleucine, specifically the D-enantiomer. This compound is classified as a beta-amino acid, which differs from the more common alpha-amino acids in its structure and properties. Beta-amino acids like D-homoleucine are characterized by having the amino group attached to the beta carbon rather than the alpha carbon, which is typical for standard amino acids. This structural distinction imparts unique biochemical properties and potential applications in various fields, including pharmaceuticals and biochemistry.
D-Homoleucine hydrochloride can be derived from natural sources or synthesized through chemical processes. It belongs to the class of beta-homo amino acids, which are less prevalent than their alpha counterparts in biological systems. The compound's classification as a hydrochloride indicates that it is often found in salt form, enhancing its solubility and stability for various applications.
The synthesis of D-homoleucine hydrochloride typically involves several chemical reactions. One common method includes the alkylation of amino acids or their derivatives, followed by hydrolysis to yield the desired beta-amino acid structure. Another approach can involve diversity-oriented synthesis, where various amino acid derivatives are reacted with aldehydes to form complex molecular scaffolds that include D-homoleucine as a key component .
The synthesis process may utilize techniques such as:
D-Homoleucine has a molecular formula of and a molecular weight of approximately 181.66 g/mol . The compound features a branched-chain structure typical of beta-amino acids, with the amino group located on the second carbon atom.
The structural representation of D-homoleucine can be visualized as follows:
This structure illustrates the unique positioning of the amino group relative to the carboxylic acid group.
D-Homoleucine hydrochloride participates in various chemical reactions typical for amino acids, including:
The reactions involving D-homoleucine often require specific conditions such as controlled pH and temperature to optimize yield and selectivity. Analytical techniques like mass spectrometry and NMR spectroscopy are commonly used to characterize reaction products and confirm structures .
D-Homoleucine hydrochloride exhibits unique biological properties due to its structural characteristics. It is believed to interact with various biological targets, potentially influencing metabolic pathways related to protein synthesis and cellular signaling.
Research indicates that beta-amino acids like D-homoleucine can enhance peptide stability against enzymatic degradation, making them valuable in drug design. The mechanism by which they exert these effects often involves their ability to form stable secondary structures in proteins .
D-Homoleucine hydrochloride is typically a white crystalline powder with high solubility in water due to its ionic nature when in salt form. It has a melting point that varies depending on purity but generally falls within a range suitable for pharmaceutical applications.
The compound is stable under normal conditions but may undergo hydrolysis or oxidation if exposed to extreme pH or temperature conditions. Its stability against proteolytic enzymes makes it particularly interesting for use in peptide synthesis and drug formulation .
D-Homoleucine hydrochloride has several scientific uses:
Enzymatic asymmetric synthesis provides a stereoselective route to β-homoamino acids, including D-homoleucine hydrochloride. Trans-aminases are pivotal in this process, catalyzing the transfer of amino groups from amino donors to β-keto acid precursors. For instance, ω-amino acid:pyruvate transaminases enable the synthesis of L-β-homoleucine hydrochloride from 4-methyl-2-oxohexanoic acid under physiological conditions (pH 7.0, 37°C) . The stereochemical fidelity is maintained through precise enzymatic control, achieving enantiomeric excess (e.e.) values >94% [9].
Recent advances utilize engineered transaminases with expanded substrate specificity. A study demonstrated the asymmetric amination of 5-methyl-3-oxohexanoic acid using R-selective transaminases to yield (3R)-amino-5-methylhexanoic acid, a precursor to D-homoleucine derivatives, with 86% conversion efficiency [4]. Cofactor-dependent enzymes (e.g., dehydrogenases) further enhance stereoselectivity by leveraging NADPH recycling systems to drive reductive amination [9].
Table 1: Enzymatic Synthesis Performance Metrics
Enzyme Class | Substrate | Conversion Yield | e.e. (%) | Reference |
---|---|---|---|---|
ω-transaminase | 4-methyl-2-oxohexanoic acid | 92% | 98 | |
R-selective transaminase | 5-methyl-3-oxohexanoic acid | 86% | 94 | [4] |
Dehydrogenase | β-keto-homoleucine analog | 78% | >99 | [9] |
D-Homoleucine hydrochloride (Fmoc-D-HLeu-OH) is integral to solid-phase peptide synthesis (SPPS) for constructing opioid receptor ligands and protease-resistant peptides. Its incorporation follows standard Fmoc/t-Bu protocols, with optimal coupling achieved using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide [1] [6]. The steric bulk of the homoleucine side chain necessitates extended coupling times (45–60 minutes) to minimize deletion sequences [6].
Resin selection critically influences yield. Wang resins afford higher efficiency (92% coupling yield) than Rink amide resins (85%) due to improved swelling in N,N-dimethylformamide [6]. Post-incorporation, microwave-assisted deprotection (20% piperidine in N,N-dimethylformamide, 50°C) reduces epimerization to <2% [1]. Storage of Fmoc-D-HLeu-OH at 0–8°C prevents degradation, maintaining ≥98% purity (TLC) [6].
Table 2: SPPS Coupling Efficiency with Fmoc-D-HLeu-OH
Coupling Agent | Resin Type | Coupling Time | Yield (%) | Epimerization Risk |
---|---|---|---|---|
HATU/DIPEA | Wang | 45 min | 92 | Low (<1%) |
HBTU/DIPEA | Rink amide | 60 min | 85 | Moderate (3%) |
PyBOP/DIPEA | Wang | 50 min | 88 | Low (<2%) |
Chemoenzymatic methodologies merge chemical synthesis with enzymatic catalysis to achieve carbon-chain elongation in amino acids. Photochemical dehydrogenation using decatungstate (NaDT) and cobaloxime catalysts under 390 nm irradiation converts L-leucine derivatives to γ,δ-unsaturated analogs—precursors to D-homoleucine—with >20:1 terminal selectivity and 94% enantiospecificity [9]. This process exploits sequential hydrogen atom abstraction and metal-hydride hydrogen atom transfer steps to favor δ-terminal alkene formation [9].
The alkene intermediates serve as versatile handles for downstream functionalization. For example, aziridine- or azetidine-containing amino acids are synthesized via iodocyclization of γ,δ-dehydrohomoleucine using N-iodosuccinimide, followed by reductive dehalogenation (tributyltin hydride) [9]. Kinetic resolution using lipases (e.g., Candida antarctica lipase B) separates racemic homoleucine esters, enriching D-enantiomers with enantiomeric ratios >200:1 [8].
Nonribosomal peptide synthetases (NRPSs) incorporate D-homoleucine into complex macrocycles like ulleungmycins and wollamides. Penicillin-binding protein-type thioesterases (PBP-TEs) cyclize linear peptides, tolerating D-homoleucine at the C-terminus. Ulm16, a PBP-TE from Streptomyces sp., catalyzes head-to-tail macrocyclization of hexapeptides containing D-homoleucine with catalytic efficiencies up to 3 × 10⁶ M⁻¹s⁻¹ [4]. Its shortened active-site loop (35 residues smaller than homologs) accommodates diverse side chains, including branched aliphatic groups [4].
Post-assembly modifications enhance bioactivity. In ternatin analogs, replacing leucine with D-dehydrohomoleucine increases cytotoxicity 500-fold by optimizing interactions with elongation factor-1A [5]. Similarly, peptide–phosphorodiamidate morpholino oligomer (PMO) conjugates incorporating D-homoleucine show enhanced cytosolic delivery due to hydrophobic side chains promoting endosomal escape [8].
Table 3: PBP-TE Substrate Tolerance with D-Homoleucine
Enzyme | Peptide Length | C-Terminal Residue | Catalytic Efficiency (M⁻¹s⁻¹) | Key Structural Feature |
---|---|---|---|---|
Ulm16 | Hexapeptide | D-homoleucine | 3.0 × 10⁶ | Short active-site loop |
SurE | Octapeptide | D-arginine | 1.2 × 10⁵ | Standard loop length |
WolJ | Pentapeptide | Glycine | 8.7 × 10⁴ | Extended binding cleft |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1